molecular formula C6H3BrF3NOS B11780629 1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone CAS No. 1643140-09-3

1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone

Cat. No.: B11780629
CAS No.: 1643140-09-3
M. Wt: 274.06 g/mol
InChI Key: AZMCAFPUYDMUCI-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone is a heterocyclic organic compound that features a thiazole ring substituted with bromine and trifluoromethyl groups. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds

Preparation Methods

The synthesis of 1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone typically involves the reaction of 2-bromo-1-(trifluoromethyl)ethanone with thiourea under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

CAS No.

1643140-09-3

Molecular Formula

C6H3BrF3NOS

Molecular Weight

274.06 g/mol

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C6H3BrF3NOS/c1-2(12)3-4(7)11-5(13-3)6(8,9)10/h1H3

InChI Key

AZMCAFPUYDMUCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(S1)C(F)(F)F)Br

Origin of Product

United States

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